![molecular formula C18H26N4O2 B14492152 Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- CAS No. 63969-43-7](/img/structure/B14492152.png)
Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- is a complex organic compound characterized by its unique structure, which includes two ethanol groups connected by a 1,2-ethanediyl bridge, with each ethanol group further bonded to a 4-aminophenyl imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- typically involves the reaction of 4-aminobenzaldehyde with ethylenediamine in the presence of ethanol. The reaction proceeds through a condensation mechanism, forming the imine bonds between the amino groups of ethylenediamine and the aldehyde groups of 4-aminobenzaldehyde. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- can undergo oxidation reactions, particularly at the ethanol groups, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The imine bonds in the compound can be reduced to form secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The imine bonds and aromatic rings in the compound allow it to participate in various chemical reactions, contributing to its diverse range of activities.
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2,2’-[1,2-ethanediylbis[(4-hydroxyphenyl)imino]]bis-: Similar structure but with hydroxy groups instead of amino groups.
Ethanol, 2,2’-[1,2-ethanediylbis[(4-methylphenyl)imino]]bis-: Similar structure but with methyl groups instead of amino groups.
Uniqueness: Ethanol, 2,2’-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis- is unique due to the presence of amino groups, which impart distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
63969-43-7 |
|---|---|
Molekularformel |
C18H26N4O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-[4-amino-N-[2-[4-amino-N-(2-hydroxyethyl)anilino]ethyl]anilino]ethanol |
InChI |
InChI=1S/C18H26N4O2/c19-15-1-5-17(6-2-15)21(11-13-23)9-10-22(12-14-24)18-7-3-16(20)4-8-18/h1-8,23-24H,9-14,19-20H2 |
InChI-Schlüssel |
FLCAOAGLACNSPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N(CCN(CCO)C2=CC=C(C=C2)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


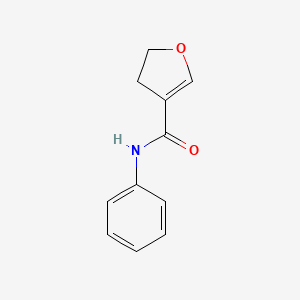
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)
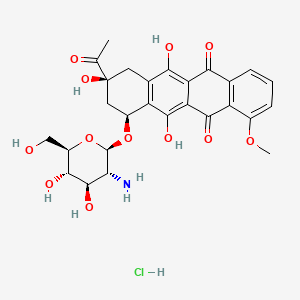
![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
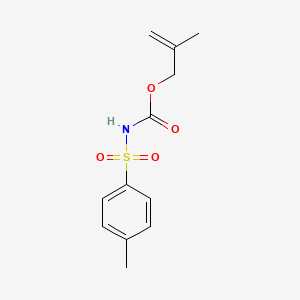

![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
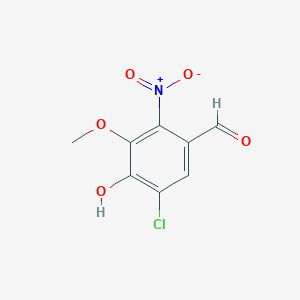

![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
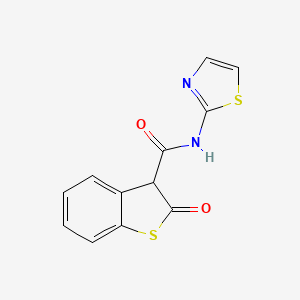
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
